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Compound of Interest

Compound Name: Tetrahydro-2H-pyran-4-ol

Cat. No.: B041187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Tetrahydro-2H-pyran-4-ol (CAS No: 2081-44-9), a valuable building block in medicinal

chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible

format. Detailed experimental protocols are also provided to ensure reproducibility and aid in

the design of related analytical methods.

Spectroscopic Data Summary
The empirical formula for Tetrahydro-2H-pyran-4-ol is C₅H₁₀O₂, with a molecular weight of

102.13 g/mol . The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
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Chemical Shift (ppm) Multiplicity Assignment

~3.9-4.0 m H-2a, H-6a (axial)

~3.4-3.5 m H-2e, H-6e (equatorial)

~3.8 m H-4 (methine)

~1.8-1.9 m H-3a, H-5a (axial)

~1.5-1.6 m H-3e, H-5e (equatorial)

Variable br s -OH

¹³C NMR Spectroscopic Data

Chemical Shift (ppm) Assignment

~66-68 C-4

~63-65 C-2, C-6

~33-35 C-3, C-5

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Description Functional Group

3600-3200 (broad) O-H stretch Alcohol

2960-2850 C-H stretch Alkane

1150-1050 C-O stretch Ether/Alcohol

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Assignment

102 ~5 [M]⁺ (Molecular Ion)

84 ~40 [M - H₂O]⁺

57 100 [C₃H₅O]⁺

43 ~80 [C₂H₃O]⁺

41 ~75 [C₃H₅]⁺

Experimental Protocols
The following are generalized yet detailed protocols for acquiring the spectroscopic data

presented above. Instrument parameters may require optimization based on the specific

equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-20 mg of Tetrahydro-2H-pyran-4-ol.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean vial.

Ensure complete dissolution by gentle vortexing or sonication.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth

according to the manufacturer's guidelines.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, characterized by a sharp and

symmetrical solvent peak.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used. A larger

number of scans (e.g., 128 or more) and a suitable relaxation delay are often necessary

due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak as a secondary

reference or an internal standard like tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid/Thin Film):

Place a single drop of neat Tetrahydro-2H-pyran-4-ol onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin,

uniform film between the plates.

Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small drop of the sample

directly onto the ATR crystal.

Instrument Setup and Data Acquisition:
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Place the sample holder (for salt plates) or the ATR accessory into the spectrometer's

sample compartment.

Acquire a background spectrum of the empty instrument (or the clean ATR crystal) to

subtract atmospheric and instrumental interferences.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final transmittance or absorbance spectrum.

Label the significant absorption bands with their corresponding wavenumbers.

Mass Spectrometry (MS)
Sample Introduction:

For a volatile compound like Tetrahydro-2H-pyran-4-ol, direct injection via a heated

probe or coupling with a gas chromatograph (GC-MS) is suitable.

If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g.,

dichloromethane or ethyl acetate) and inject it into the GC. The GC will separate the

compound from the solvent and any impurities before it enters the mass spectrometer.

Ionization and Mass Analysis (Electron Ionization - EI):

The sample molecules are introduced into the ion source, which is under high vacuum.

A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing the

ejection of an electron to form a molecular ion (M⁺) and various fragment ions.

The positively charged ions are accelerated out of the ion source and into the mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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Detection and Data Processing:

An electron multiplier or other suitable detector records the abundance of ions at each m/z

value.

The instrument's software generates a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Identify the molecular ion peak and the major fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Tetrahydro-2H-pyran-4-ol.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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